molecular formula C21H19NO4S B2767618 Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate CAS No. 535957-62-1

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate

Cat. No.: B2767618
CAS No.: 535957-62-1
M. Wt: 381.45
InChI Key: IKDHROKBNBNJQY-UHFFFAOYSA-N
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Description

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H19NO4S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity

Ethyl 2-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article examines its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H19NO4S
  • Molecular Weight : 381.44 g/mol
  • CAS Number : 8348223

The compound features a benzo[b]thiophene core linked to an indane-1,3-dione moiety, which is significant for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to induce apoptosis in various cancer cell lines.

  • Mechanisms of Action :
    • Apoptosis Induction : The compound has shown efficacy in inducing apoptosis in MCF-7 breast cancer cells with an IC50_{50} value of 23.2 μM after 48 hours of incubation. Flow cytometry analysis indicated that it causes G2/M-phase and S-phase cell cycle arrest .
    • Autophagy Inhibition : It has been observed to inhibit autophagic cell death, suggesting a dual mechanism of inducing cell death through both apoptosis and necrosis .
  • Comparative Efficacy :
    • In comparative studies, the compound demonstrated significant cytotoxicity against cancer cells in vitro, outperforming several known chemotherapeutic agents .
CompoundIC50_{50} (μM)Mechanism
This compound23.2Apoptosis induction
Compound A30.0Apoptosis induction
Compound B45.0Autophagy induction

Other Biological Activities

The compound's structure suggests potential activities beyond anticancer effects:

  • Antimicrobial Properties : Preliminary evaluations indicate possible antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The benzo[b]thiophene scaffold is known for its role in inhibiting specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    • A study conducted on MCF-7 cells revealed that treatment with the compound led to significant changes in cell cycle distribution and increased markers of apoptosis . The analysis showed a notable increase in the G2/M phase population from 17.23% (control) to 25.56% (treatment).
  • In Vivo Studies :
    • In vivo studies using tumor-bearing mice demonstrated that the compound effectively reduced tumor size while improving hematological parameters compared to control groups treated with standard chemotherapy agents .

Properties

IUPAC Name

ethyl 2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-2-26-21(25)17-14-9-5-6-10-16(14)27-20(17)22-11-15-18(23)12-7-3-4-8-13(12)19(15)24/h3-4,7-8,11,23H,2,5-6,9-10H2,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJPHGKBMABEMM-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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